Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-
Description
The compound Ruthenium, [N-[(1R,2R)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]- is a chiral, half-sandwich ruthenium(II) complex featuring three key components:
- A p-cymene (1-methyl-4-isopropylbenzene) ligand in an η⁶ coordination mode, providing a hydrophobic arene backbone that stabilizes the Ru center .
- A bidentate N-sulfonamidato ligand derived from a stereospecific diphenylethylenediamine scaffold. This ligand introduces stereochemical control and modulates electronic properties through its amine and sulfonamide donor groups .
- A chloride ligand, which is labile and facilitates substitution reactions critical for biological activity .
The stereospecific N-sulfonamidato ligand enhances DNA-binding affinity and selectivity, as aromatic diamine ligands in analogous complexes improve interactions with biomolecular targets .
Properties
Molecular Formula |
C31H34ClN2O2RuS |
|---|---|
Molecular Weight |
635.2 g/mol |
IUPAC Name |
[(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(2+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H20N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-22H,1H3;4-8H,1-3H3;1H;/q-2;;;+3/p-1/t20-,21-;;;/m1.../s1 |
InChI Key |
SQSSVHPWHOMXOZ-AGEKDOICSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[NH-].Cl[Ru+2] |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].Cl[Ru+2] |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Objectives
The target compound features a ruthenium(II) center coordinated to three distinct ligands:
- A p-cymene [(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene] group occupying three coordination sites in an η⁶-binding mode.
- A chloride ion acting as a monodentate ligand.
- A bidentate (R,R)-Ts-DPEN ligand [(R,R)-N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamidato], which binds via the amino (κN) and sulfonamidato (κN) groups.
The synthetic challenge lies in achieving precise stereochemical control during ligand coordination while maintaining the integrity of the labile p-cymene group.
Preparation of RuCl(p-cymene)[(R,R)-Ts-DPEN]
Starting Materials and Reagents
- Ruthenium precursor : Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂) (CAS 52462-29-0).
- Chiral ligand : (R,R)-N-(2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide [(R,R)-Ts-DPEN], synthesized via sulfonylation of (R,R)-1,2-diphenylethylenediamine with toluenesulfonyl chloride.
- Solvents : Anhydrous acetonitrile (MeCN), formic acid, triethylamine (TEA).
- Atmosphere : Inert nitrogen or argon gas to prevent oxidation.
Stepwise Synthesis Protocol
Ligand-Ruthenium Precursor Reaction
The synthesis follows a single-pot, two-step mechanism :
- Deprotonation of (R,R)-Ts-DPEN :
The ligand (1.05 equiv per Ru atom) is treated with triethylamine (2.1 equiv) in anhydrous MeCN to deprotonate the sulfonamidato group, forming a reactive amido intermediate.
- Coordination to [RuCl₂(p-cymene)]₂ :
The deprotonated ligand reacts with the ruthenium dimer (0.5 equiv) under nitrogen at 25–30°C. The reaction proceeds via displacement of one chloride ligand and coordination of the bidentate Ts-DPEN, yielding the mononuclear complex:
$$
\text{[RuCl₂(p-cymene)]₂ + 2 (R,R)-Ts-DPEN + 2 TEA → 2 RuCl(p-cymene)[(R,R)-Ts-DPEN] + 2 TEA·HCl}
$$
Reaction Conditions and Optimization
- Temperature : 28–30°C (prevents p-cymene dissociation).
- Time : 18–24 hours (monitored by TLC or HPLC).
- Solvent system : MeCN:formic acid:TEA (5:2 molar ratio) enhances ligand solubility and stabilizes the Ru(II) oxidation state.
Table 1: Representative Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| [RuCl₂(p-cymene)]₂ (mmol) | 0.03 | |
| (R,R)-Ts-DPEN (mmol) | 0.06 | |
| TEA (mmol) | 0.12 | |
| Yield | 72–86% |
Work-Up and Purification
- Filtration : Removal of insoluble TEA·HCl byproducts via silica gel filtration.
- Extraction : Partitioning between isopropyl acetate (IPAC) and water to isolate the hydrophobic complex.
- Concentration : Rotary evaporation under reduced pressure (≤40°C).
- Crystallization : Slow evaporation from dichloromethane/hexane yields orange-red crystals.
Analytical Characterization
Comparative Analysis of Methodologies
Table 2: Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
RuCl(p-cymene)[(R,R)-Ts-DPEN] primarily undergoes asymmetric hydrogenation reactions. It is used as a catalyst in the reduction of various substrates, including quinolines, N-alkyl ketimines, and hydroxy arylaldehydes .
Common Reagents and Conditions
Hydrogenation Reactions: The compound is used with hydrogen gas (H₂) under mild to moderate pressure. Solvents such as ethanol or isopropanol are commonly used.
Transfer Hydrogenation: Formic acid and triethylamine are often employed as hydrogen donors in transfer hydrogenation reactions.
Major Products Formed
The major products formed from these reactions are enantioenriched alcohols, amines, and other reduced derivatives of the starting materials .
Scientific Research Applications
Antitumor Activity
Ruthenium complexes are emerging as promising alternatives to traditional platinum-based drugs for cancer treatment. They exhibit several advantages, including lower toxicity and reduced drug resistance. Research has shown that these complexes can effectively target cellular components such as DNA and mitochondria, inducing apoptosis in tumor cells. Notably, ruthenium complexes have demonstrated potent antitumor activity against various cancer cell lines.
Key Findings:
- Ruthenium complexes can inhibit angiogenesis and promote autophagy in cancer cells .
- The combination of ruthenium complexes with existing chemotherapeutic agents has shown synergistic effects, enhancing overall therapeutic efficacy .
Other Therapeutic Uses
Beyond oncology, ruthenium complexes are being investigated for their potential in treating other diseases:
- HIV: Some studies suggest that ruthenium complexes possess anti-HIV activity, making them candidates for further exploration in antiviral therapies .
- Alzheimer’s Disease: Research is ongoing to evaluate the efficacy of these complexes in neurodegenerative conditions like Alzheimer’s disease .
- Type 2 Diabetes: There is emerging interest in the role of ruthenium compounds in managing metabolic disorders such as type 2 diabetes .
Case Studies
Case Study 1: Tumor Imaging and Therapy
A study highlighted the use of a ruthenium complex as a fluorescent probe for imaging human breast cancer cells. This complex effectively localized to mitochondria and showed comparable cytotoxicity to cisplatin, indicating its potential as both a therapeutic and diagnostic agent .
Case Study 2: Photodynamic Therapy
Ruthenium complexes have been utilized as photosensitizers in photodynamic therapy (PDT). They generate reactive oxygen species upon light activation, which can selectively destroy tumor cells while sparing healthy tissue. This dual functionality enhances their application in targeted cancer therapies .
Asymmetric Synthesis
The compound under discussion is also utilized as a catalyst in asymmetric synthesis reactions. The presence of the chiral diamine ligand allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.
Examples of Catalytic Reactions:
- Dynamic kinetic resolution-based asymmetric transfer hydrogenation has been successfully performed using this ruthenium complex to synthesize chiral morpholines from racemic precursors .
- The complex has shown effectiveness in synthesizing chiral nonracemic alcohols from ketones via catalytic reactions .
Data Table: Catalytic Performance
| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Ruthenium complex with (R,R)-TsDPEN | 85 | >95 |
| Synthesis of Chiral Morpholines | RuCl(R,R)-TsDPEN | 90 | >90 |
| Chiral Alcohol Synthesis from Ketones | RuCl(R,R)-TsDPEN | 88 | >92 |
Mechanism of Action
The mechanism by which RuCl(p-cymene)[(R,R)-Ts-DPEN] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms. The chiral environment provided by the (R,R)-Ts-DPEN ligand ensures enantioselectivity in the hydrogenation process. The molecular targets include carbonyl groups in ketones and imines, which are reduced to their corresponding alcohols and amines .
Comparison with Similar Compounds
Comparison with Similar Ruthenium Complexes
Structural and Electronic Features
Ligand Composition and Bonding
- Target Complex: The Ru–N bond in the sulfonamidato ligand exhibits predominantly Coulombic character (Wiberg index ~0.47–0.49), typical of N-donor ligands in half-sandwich Ru(II) complexes. In contrast, the covalent Ru–Cl and Ru–p-cymene interactions dominate the electronic structure .
- [(η⁶-cym)Ru(en)Cl]PF₆ : Replacing the sulfonamidato ligand with ethylenediamine (en) increases covalent bonding at Ru–N (Wiberg index ~0.51), enhancing stability but reducing ligand lability. This complex demonstrates antitumor activity comparable to carboplatin .
- Picolinate Ru(II)-arene Complexes: Picolinate ligands (N,O-donors) introduce stronger π-backbonding, altering redox potentials and cytotoxicity profiles. These complexes show antimetastatic properties but lower DNA-binding affinity than diamine analogues .
Steric and Stereochemical Effects
This contrasts with simpler ligands like en or picolinate, which lack stereochemical complexity .
Cytotoxicity and Selectivity
- Target Complex : The sulfonamidato ligand’s aromaticity may enhance intercalation with DNA , similar to Ru–arene complexes with bipyridine or phenanthroline ligands. This interaction disrupts replication and triggers apoptosis .
- [(η⁶-cym)Ru(en)Cl]PF₆: Exhibits broad-spectrum cytotoxicity but lower selectivity for cancer cells compared to the target complex, likely due to faster chloride ligand dissociation and nonspecific protein binding .
- Osmium and Iridium Analogues : Osmium-arene complexes show similar cytotoxicity but higher redox stability, while iridium analogues often require photoactivation for efficacy, limiting their therapeutic utility .
Mechanistic Pathways
- Target Complex : The labile Ru–Cl bond allows hydrolysis in aqueous environments , generating a reactive aqua species that binds DNA or proteins. The sulfonamidato ligand’s stability ensures controlled release of bioactive Ru species .
- Ru–Phloretin Complexes : Combine ROS generation with apoptosis induction, a mechanism absent in the target complex. However, the target’s stereospecificity may improve pharmacokinetics .
Stability and Reactivity
Bond Lability and Cellular Uptake
- Ru–N (Sulfonamidato) vs. Ru–P Bonds : Ru–N bonds in the target complex are moderately labile , enabling partial ligand dissociation before cellular uptake. In contrast, Ru–P bonds (e.g., in phosphine complexes) are more stable, delaying activation until intracellular entry .
- Cluster Complexes : Polynuclear Ru clusters (e.g., Ru₄(CO)₁₂) exhibit higher thermal stability (decomposition >300°C) but lack bioactivity due to poor solubility and inertness .
Comparative Table of Key Features
Biological Activity
Overview
The ruthenium complex under study exhibits significant biological activity, particularly in anticancer and antimicrobial applications. Its unique structure allows for selective interactions with biological targets, making it a promising candidate for therapeutic development. Below is a detailed analysis of its biological activity based on available research.
- Induction of Oxidative Stress : The complex induces reactive oxygen species (ROS) production, leading to oxidative damage in tumor cells. This mechanism is similar to other Ru(III) complexes, which are activated in hypoxic tumor environments and generate intracellular radicals that promote apoptosis .
- DNA Interaction : Like cisplatin, this ruthenium complex interacts with DNA through crosslinking or strand breaks. This disrupts DNA replication and transcription in cancer cells .
- Kinase Inhibition : Ruthenium complexes have been shown to inhibit cyclin-dependent kinases (e.g., Cdk2/cyclin E), which are critical for cell cycle progression in cancer cells .
In Vitro Studies
- The complex demonstrates strong antiproliferative activity against a variety of cancer cell lines, including human breast (MDA-MB-231), colon (HCT-116), and ovarian (A2780) cancer cells .
- It exhibits cytotoxicity levels significantly higher than standard drugs like cisplatin, with IC50 values in the low micromolar range .
In Vivo Studies
- Preclinical models show that the complex effectively inhibits tumor growth and metastasis in xenograft models of ovarian cancer. It also displays reduced systemic toxicity compared to cisplatin .
Photodynamic Therapy (PDT) Potential
- The complex can be activated by light to produce singlet oxygen (), enhancing its cytotoxic effects through photodynamic therapy mechanisms. This property makes it suitable for localized cancer treatment .
Spectrum of Activity
The ruthenium complex exhibits broad-spectrum antimicrobial activity:
- Gram-Positive Bacteria : Effective against Staphylococcus aureus, Bacillus subtilis, and Listeria monocytogenes .
- Gram-Negative Bacteria : Limited but notable activity against strains such as Pseudomonas aeruginosa and Escherichia coli .
- Fungal Pathogens : Active against Candida albicans, suggesting potential antifungal applications .
- The antimicrobial effects are attributed to the disruption of microbial membranes and inhibition of critical enzymes like thioredoxin reductase (TrxR) .
- ROS overproduction also contributes to microbial cell death .
In Vivo Efficacy
Recent studies demonstrate rapid bactericidal activity under physiologically relevant conditions, with low toxicity to mammalian cells .
Advantages Over Platinum-Based Drugs
- Lower Systemic Toxicity : Ruthenium complexes are generally less toxic than platinum-based drugs such as cisplatin .
- Selective Activation : Ru(III) complexes are activated in hypoxic environments typical of tumors, increasing their specificity for cancer cells .
- Higher Cellular Uptake : Ruthenium's affinity for transferrin facilitates efficient cellular uptake .
Data Summary
| Biological Activity | Details |
|---|---|
| Anticancer Mechanism | ROS induction, DNA interaction, kinase inhibition |
| Anticancer Efficacy | Strong cytotoxicity (low micromolar IC50), effective in preclinical models |
| Antimicrobial Spectrum | Broad-spectrum activity against bacteria (S. aureus, E. coli) and fungi (C. albicans) |
| Activation | Light-mediated activation enhances phototoxicity |
| Toxicity | Lower systemic toxicity compared to cisplatin |
1. Anticancer Application
- A study on ovarian cancer xenografts treated with the ruthenium complex showed significant tumor reduction and minimal side effects compared to cisplatin-treated groups .
2. Antimicrobial Application
Q & A
Q. What statistical approaches address variability in enantiomeric excess measurements across replicate experiments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
